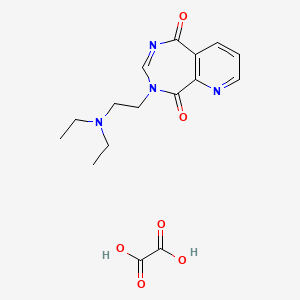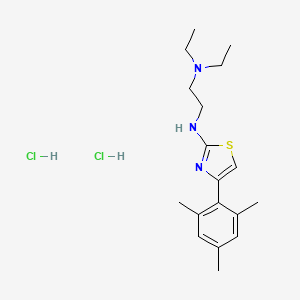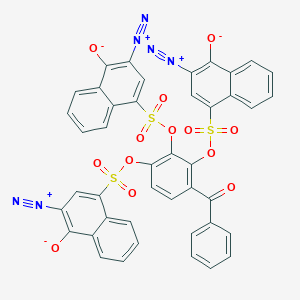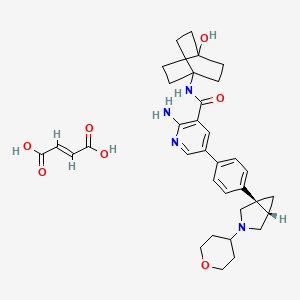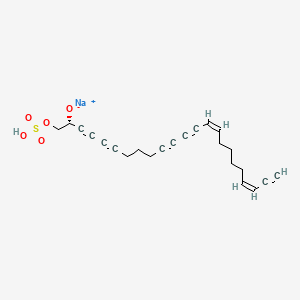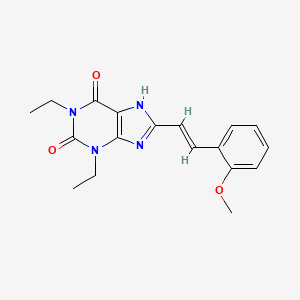
(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” is a mouthful, but let’s break it down It’s a xanthine derivative with an interesting twist: a methoxystyryl group attached to the eighth position Xanthines are a class of alkaloids found in various natural sources, including coffee, tea, and cocoa They exhibit stimulating effects due to their antagonism of adenosine receptors
准备方法
Synthetic Routes::
Chemical Synthesis: The compound can be synthesized via a multistep process. One common route involves starting with theobromine (another xanthine) and introducing the ethyl and methoxystyryl groups. The key steps include alkylation and condensation reactions.
Chemoenzymatic Synthesis: Enzymes can selectively modify xanthine precursors to yield the desired compound. This approach is more environmentally friendly and efficient.
- Alkylation: Ethylation typically involves treating theobromine with ethyl halides (e.g., ethyl bromide) in a solvent like DMF (dimethylformamide).
- Condensation: The methoxystyryl group can be introduced via a Knoevenagel condensation with an aldehyde (e.g., vanillin) under basic conditions.
Industrial Production::
化学反应分析
Reactions::
Oxidation: The compound can undergo oxidative processes, leading to various oxidation states of the xanthine core.
Substitution: Nucleophilic substitution reactions can modify the ethyl or methoxystyryl groups.
Reduction: Reduction of the double bond in the styryl group may yield different analogs.
Ethylating Agents: Ethyl bromide, ethyl iodide.
Condensation Reagents: Base (e.g., sodium hydroxide), aldehydes (e.g., vanillin).
Oxidizing Agents: Peroxides, metal catalysts.
- The main product is “(E)-1,3-Diethyl-8-(2-methoxystyryl)xanthine” itself.
- Byproducts may include regioisomers and stereoisomers.
科学研究应用
Medicine: Investigated for its potential as an adenosine receptor antagonist in neurological disorders (e.g., Parkinson’s disease).
Chemistry: Used as a building block for designing novel xanthine-based drugs.
Industry: Possible applications in materials science (e.g., organic semiconductors).
作用机制
- The compound likely exerts its effects by blocking adenosine receptors (A1 and A2A), leading to increased alertness and vasodilation.
- Molecular targets include the central nervous system and cardiovascular system.
相似化合物的比较
Similar Compounds: Theobromine, caffeine, theophylline.
Uniqueness: The methoxystyryl group sets it apart, potentially influencing its pharmacological properties.
属性
CAS 编号 |
155271-38-8 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(2-methoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C18H20N4O3/c1-4-21-16-15(17(23)22(5-2)18(21)24)19-14(20-16)11-10-12-8-6-7-9-13(12)25-3/h6-11H,4-5H2,1-3H3,(H,19,20)/b11-10+ |
InChI 键 |
AXWPZCCFPAIGJV-ZHACJKMWSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=CC=C3OC |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=CC=C3OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
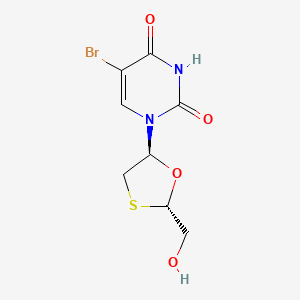
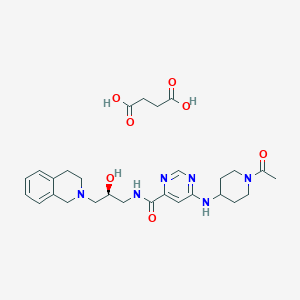
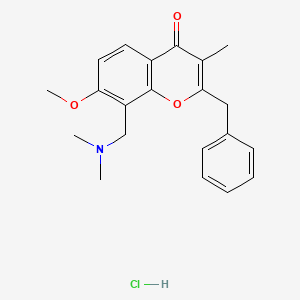

![Diaspartate de quinine [French]](/img/structure/B12763293.png)


